N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
Description
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride (hereafter referred to as para-fluoroacetyl fentanyl) is a synthetic opioid and a structural analog of fentanyl. Its molecular formula is C₂₁H₂₆ClFN₂O (average mass: 376.90 g/mol), featuring a 4-fluorophenyl substituent and an acetamide group (two-carbon acyl chain) attached to the piperidinyl-phenethyl backbone .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O.ClH/c1-17(25)24(20-9-7-19(22)8-10-20)21-12-15-23(16-13-21)14-11-18-5-3-2-4-6-18;/h2-10,21H,11-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVOKSFTZJZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037268 | |
| Record name | p-Fluoro acetylfentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104818-37-3 | |
| Record name | Para-fluoroacetyl fentanyl (hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104818373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Fluoro acetylfentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-FLUOROPHENYL)-N-(1-(2-PHENYLETHYL)-4-PIPERIDINYL)-ACETAMIDE,MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFC47GV6NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride, is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of analgesia and anticonvulsant effects. This article reviews the biological activity of this compound, synthesizing findings from various research studies.
- Molecular Formula : C23H29FN2O
- Molecular Weight : 368.49 g/mol
- CAS Number : 244195-32-2
- Structure : The compound features a piperidine ring substituted with a phenethyl group and a fluorophenyl moiety, contributing to its pharmacological properties.
Analgesic Properties
Research indicates that compounds similar to N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide exhibit significant analgesic effects. Studies have shown that these derivatives interact with opioid receptors, leading to pain relief. For instance, analogs have been tested in various animal models demonstrating efficacy comparable to established opioids .
Anticonvulsant Activity
A notable area of investigation is the anticonvulsant potential of this compound. In a study assessing various N-phenylacetamide derivatives, it was found that certain structural modifications enhanced anticonvulsant activity in animal models of epilepsy . The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control.
Table 1: Comparative Anticonvulsant Activity of Selected Derivatives
| Compound Name | Dose (mg/kg) | MES Test Efficacy |
|---|---|---|
| N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide | 100 | Moderate |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | High |
| N-(3-trifluoromethyl)anilides | 300 | Very High |
The data suggests that while N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide shows moderate efficacy, other derivatives may offer enhanced protective effects against seizures .
The biological activity of this compound can be attributed to its ability to bind to and modulate various receptors in the central nervous system (CNS). It is hypothesized that the fluorophenyl group enhances lipophilicity, facilitating better penetration through the blood-brain barrier and increasing central nervous system activity .
Case Studies and Research Findings
Several studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives:
- Anticonvulsant Study : A study conducted on piperazine derivatives showed that modifications led to varying degrees of anticonvulsant activity. The most effective compounds were those with increased lipophilicity and optimal receptor binding profiles .
- Opioid Receptor Interaction : Research indicates that compounds structurally related to N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide demonstrate significant binding affinity for mu-opioid receptors, contributing to their analgesic properties .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide have been synthesized and evaluated for their anticonvulsant properties. A study demonstrated that related compounds exhibited significant activity in animal models of epilepsy, particularly in maximal electroshock and pentylenetetrazole seizure tests . The structure–activity relationship (SAR) studies highlighted the importance of specific molecular modifications to enhance anticonvulsant efficacy.
Analgesic Properties
Compounds similar to N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide are part of a broader category of analgesics, particularly those related to fentanyl derivatives. These compounds are being investigated for their potential as potent analgesics with reduced side effects compared to traditional opioids . The compound's interaction with opioid receptors suggests it could provide effective pain relief while minimizing the risk of addiction.
Synthesis and Structure-Activity Relationship
The synthesis of N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide involves several key steps, including the alkylation of corresponding amines with specific reagents. The modifications made to the piperidine ring and the anilido group significantly influence the biological activity of these compounds .
Table: Overview of Synthetic Pathways
| Step | Reaction Type | Reagents Used | Resulting Compound |
|---|---|---|---|
| 1 | Alkylation | 2-chloro-1-(3-chlorophenyl)ethanone | Intermediate Amine |
| 2 | Amide Formation | Acetic Anhydride | N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide |
Case Studies and Research Findings
Several studies have documented the pharmacological effects and potential therapeutic applications of this compound:
- Anticonvulsant Screening : In one study, a series of phenylacetamide derivatives were synthesized and tested for anticonvulsant activity. The results indicated that specific modifications led to enhanced efficacy in seizure models, suggesting a promising avenue for developing new antiepileptic drugs .
- Opioid Analogs : The compound's structural similarity to known opioids has led to investigations into its analgesic properties. Research has shown that certain derivatives exhibit high affinity for mu-opioid receptors, which are critical in pain modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Acyl Chain Length and Substituent Position
The pharmacological profile of para-fluoroacetyl fentanyl is influenced by its structural modifications compared to other fentanyl derivatives. Key analogues include:
Key Observations :
- Substituent Position: The 4-fluorophenyl group enhances µ-opioid receptor affinity compared to non-fluorinated analogues, as seen in fentanyl . However, meta-fluorofentanyl (3-fluorophenyl) may exhibit reduced potency due to steric and electronic differences .
Pharmacological and Metabolic Differences
- Metabolism: Like fentanyl, para-fluoroacetyl fentanyl is metabolized primarily by hepatic and intestinal CYP3A4 via N-dealkylation to nor-metabolites . The shorter acetyl chain may accelerate clearance compared to longer-chain analogues (e.g., para-fluorobutyryl fentanyl), though fluorination could slow degradation by shielding metabolic sites .
- Potency : While para-fluorofentanyl (propanamide) and para-fluorobutyryl fentanyl are reported to have higher potency than fentanyl due to fluorination and lipophilic side chains , para-fluoroacetyl fentanyl’s shorter acyl chain likely reduces its efficacy.
Legal and Regulatory Status
Para-fluoroacetyl fentanyl is explicitly listed as a controlled substance in U.S. state legislation (e.g., West Virginia House Bill 3434 and New Jersey Rule Proposal) and international drug schedules . Its structural similarity to fentanyl and other Schedule I analogues (e.g., para-fluorobutyryl fentanyl) underpins its regulatory classification .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Fluorination at the para position optimizes receptor binding, while acyl chain length modulates potency and duration of action.
- Toxicity : Like other fentanyl analogues, para-fluoroacetyl fentanyl poses a high risk of respiratory depression. Its shorter half-life may reduce cumulative toxicity but increase dosing frequency in illicit use .
Q & A
Q. What are the standard synthetic routes for N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Key steps include:
- Alkylation of 4-piperidinyl derivatives with phenethyl groups under basic conditions.
- Acetylation of the intermediate with 4-fluorophenylacetamide precursors.
- Final hydrochloridation to stabilize the compound. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography ensures purity (>95%) .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 388.9 g/mol for the hydrochloride salt) .
- X-ray crystallography : For absolute configuration determination, particularly for piperidine ring conformation .
Q. What preliminary biological screening methods are recommended?
Initial pharmacological profiling includes:
- Receptor binding assays : Radioligand displacement studies for opioid or sigma receptor affinity.
- Enzyme inhibition assays : Testing against acetylcholinesterase or cytochrome P450 isoforms.
- In vitro cytotoxicity : MTT assays on cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide coupling.
- Catalyst optimization : Use of HOBt/DCC for efficient amide bond formation.
- Temperature control : Maintaining 0–5°C during hydrochloridation to prevent degradation .
- Purification : Gradient HPLC with C18 columns for impurity removal (<0.5% by area) .
Q. How should researchers resolve contradictions in pharmacological data (e.g., variable receptor binding affinities)?
Contradictions may arise from:
- Isomerism : Check for stereochemical impurities using chiral HPLC .
- Batch variability : Implement strict QC protocols (e.g., elemental analysis for Cl⁻ content).
- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and co-factor concentrations .
Q. What strategies are effective for studying target interactions at the molecular level?
Advanced methodologies include:
Q. How can impurity profiles be rigorously characterized?
Impurity analysis involves:
- HPLC-MS : Identify byproducts like N-phenylpiperidin-4-amine (m/z 214.1) .
- Forced degradation studies : Expose to heat, light, or acidic conditions to detect stability-related impurities.
- Reference standards : Use certified materials (e.g., LGC Standards) for quantification .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
Recommended models:
- Rodent studies : Plasma half-life determination via LC-MS/MS (LOQ: 1 ng/mL).
- Blood-brain barrier (BBB) penetration : Microdialysis in rats to measure CNS bioavailability.
- Metabolite identification : LC-HRMS to detect hepatic metabolites (e.g., glucuronide conjugates) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction solvent | DMF/EtOH (3:1) | |
| Temperature range | 0–5°C (hydrochloridation step) | |
| Purification | Silica gel column (CH₂Cl₂/MeOH) |
Q. Table 2: Analytical Techniques for Structural Confirmation
| Technique | Critical Data Points | Application |
|---|---|---|
| H NMR | δ 2.8–3.2 ppm (piperidine CH₂) | Substituent positioning |
| HRMS | m/z 388.9 (M+H⁺) | Molecular weight verification |
| X-ray diffraction | C–N bond length: 1.47 Å | Stereochemical assignment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
